Boc-L-2-aminobutanoic acid

Catalog No.
S665842
CAS No.
34306-42-8
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-2-aminobutanoic acid

CAS Number

34306-42-8

Product Name

Boc-L-2-aminobutanoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1

InChI Key

PNFVIPIQXAIUAY-LURJTMIESA-N

Synonyms

Boc-Abu-OH;34306-42-8;Boc-L-2-aminobutyricacid;(S)-2-((TERT-BUTOXYCARBONYL)AMINO)BUTANOICACID;Boc-2-Abu-OH;Boc-L-2-aminobutanoicacid;L-2-(BOC-AMINO)BUTYRICACID;ST51014916;(S)-2-(Tert-butoxycarbonylamino)butyricacid;(2S)-2-[(tert-butoxycarbonyl)amino]butanoicacid;(S)-2-(Boc-amino)butyricacid;(S)-2-[(tert-butoxycarbonyl)amino]butanoicacid;BOC-homoalanine;PubChem18942;AC1MBSF4;15533_ALDRICH;SCHEMBL835996;15533_FLUKA;MolPort-002-344-005;PNFVIPIQXAIUAY-LURJTMIESA-N;ACT10804;ZINC2384824;CB-833;EBD2202708;(S)-2-t-Butoxycarbonylaminobutanoicacid

Canonical SMILES

CCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

The exact mass of the compound Boc-Abu-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-L-2-aminobutanoic acid (Boc-L-Abu-OH) is a highly pure, N-Boc-protected unnatural aliphatic amino acid widely procured for solid-phase peptide synthesis (SPPS) and asymmetric catalysis. Featuring a linear two-carbon (ethyl) side chain, it serves as a critical structural bridge between the minimal steric bulk of Alanine and the higher hydrophobicity of Norvaline or Valine. In industrial peptide manufacturing, it is primarily utilized to fine-tune alpha-helical propensity, modulate lipophilicity, and act as a non-oxidizable isostere for Cysteine [1]. Its high solubility in standard SPPS solvents and compatibility with standard coupling reagents make it a highly processable building block for scaling up complex peptide therapeutics and developing novel chiral ligands .

Research Fit

Workflow

Boc solid-phase peptide synthesis (Boc SPPS)

Selection

Chiral building block, L-2-aminobutyric acid residue

Context

Stereochemical control study fit; Boc/Fmoc strategy review

Substituting Boc-L-Abu-OH with more common aliphatic analogs like Boc-L-Alanine or Boc-L-Valine fundamentally alters downstream product performance and manufacturability[1]. Replacing Abu with Alanine reduces the hydrophobic sector depth of amphipathic peptides, often abolishing required membrane-lytic or cell-penetrating activities. Conversely, substituting with Valine introduces beta-carbon branching, which significantly increases steric hindrance, reduces SPPS coupling efficiencies, and promotes aggregation-driven deletion sequences [1]. Furthermore, when used as a Cysteine surrogate to prevent disulfide scrambling, only the ethyl side chain of Abu provides the exact van der Waals volume needed to maintain native-like packing without introducing reactive thiol groups, making generic substitution impossible for structurally sensitive therapeutics [2].

Substitution Risk

!

Racemic or D-enantiomer substitution

May shift stereochemical outcome; enantiomeric purity requirements preclude direct replacement with racemic DL or D-enantiomer.

!

Fmoc-protected analog incompatibility

Boc (acid-labile) and Fmoc (base-labile) deprotection conditions differ; synthetic workflow cannot transfer without protocol change.

Higher Regioselectivity and Enantiomeric Excess in Asymmetric Catalysis vs. Alanine

In palladium-catalyzed enantioselective C-H/C-H cross-coupling reactions for synthesizing planar chiral ferrocenes, the steric bulk of the amino acid ligand directly dictates catalytic efficiency. Studies demonstrate that using Boc-L-Abu-OH as a chiral ligand achieves a regioselectivity ratio of 10:1 and an enantiomeric excess (ee) of 94% [1]. In contrast, substituting with the smaller Boc-L-Ala-OH drops the regioselectivity to 4.2:1 and the ee to 92% [1]. The ethyl side chain of Abu provides a more precisely tuned chiral pocket than the methyl group of Alanine, driving higher asymmetric induction.

Evidence DimensionEnantiomeric excess (ee) and regioselectivity ratio
Target Compound DataBoc-L-Abu-OH (94% ee, 10:1 ratio, 64% yield)
Comparator Or BaselineBoc-L-Ala-OH (92% ee, 4.2:1 ratio, 61% yield)
Quantified Difference2.3-fold improvement in regioselectivity ratio and +2% absolute ee.
ConditionsPd(II)-catalyzed direct coupling of aminomethylferrocene derivatives with arylboronic acids.

Procurement of Abu over Ala is essential for process chemists requiring strict enantiomeric control and higher regioselectivity in advanced chiral intermediate synthesis.

Enantiomeric purity
Reported
≥99% ee; [α]D²⁰ = −17.8° (c 2, MeOH)
Supports chiral integrity verification
Procurement spec: [α] −17.0° to −20.0°; data to verify with supplier COA

Non-Oxidizable Cysteine Isostere for Enhanced Manufacturability

In the development of cell-penetrating peptides (CPPs) like Maurocalcine (MCa), native sequences containing multiple disulfide bridges present severe scale-up challenges due to oxidative scrambling [1]. Replacing the six internal Cysteine residues with 2-aminobutyric acid (Abu) creates a linear analog that completely bypasses disulfide formation while retaining full CPP properties[1]. The Abu-substituted peptide demonstrates >95% radiochemical stability in vitro over 24 hours. Because the ethyl group of Abu perfectly mimics the steric volume of Cysteine's thiomethyl group without its redox reactivity, it allows manufacturers to produce stable, linear peptide vectors without complex controlled-oxidation steps [1].

Evidence DimensionDisulfide-free structural stability and synthesis complexity
Target Compound DataAbu-substituted linear peptide (>95% stability, 0 disulfide bonds required)
Comparator Or BaselineNative Cysteine-containing peptide (Requires 3 complex disulfide bridges)
Quantified DifferenceElimination of 3 oxidation steps while maintaining >95% stability and full cell penetration.
ConditionsIn vitro metabolic stability evaluation of 125I-labeled peptides in mouse blood.

Substituting Cys with Abu drastically reduces peptide manufacturing costs and batch-to-batch variability by eliminating the need for highly controlled disulfide bridge formation.

Chiral resolution (LE-HPLC)
Class-level
Baseline resolution on Chiral ProCu; D-enantiomer elutes before L
Analytical method for enantiomeric purity control
Fmoc-protected analogs showed unsatisfactory resolution; method context applies

Precise Modulation of Hydrophobic Sector Depth in Amphipathic Helices

The design of cell-lytic and antimicrobial peptides requires exact tuning of the hydrophobic face to balance efficacy and cytotoxicity. Systematic variation of the aliphatic side chain reveals that reducing the carbon count from 4 (Norleucine) to 1 (Alanine) drastically alters membrane interaction [1]. Boc-L-Abu-OH, providing exactly 2 carbon atoms (ethyl side chain), sits at the critical threshold for modulating this activity [1]. Peptides incorporating Abu maintain a moderate alpha-helical propensity and a specific hydrophobic sector depth that prevents the over-stabilization seen with longer aliphatic chains, allowing for fine-tuned selectivity against bacterial versus host cell membranes [1].

Evidence DimensionHydrophobic side-chain length and helical stability
Target Compound DataBoc-L-Abu-OH (2-carbon side chain, moderate helicity)
Comparator Or BaselineBoc-L-Ala-OH (1-carbon, high helicity) and Boc-L-Nle-OH (4-carbon, deep hydrophobic sector)
Quantified DifferenceAbu provides an intermediate hydrophobic depth, avoiding the extreme cytotoxicity of 4-carbon chains and the high helical rigidity of 1-carbon chains.
ConditionsSurface plasmon resonance and flow cytofluorimetric studies on model phosphatidylcholine/cholesterol membranes.

Buyers developing targeted antimicrobial peptides must procure Abu to achieve the exact hydrophobic balance required for pathogen selectivity without causing host-cell toxicity.

Purity & rotation specs
Data to verify
HPLC ≥98.0 area%; [α]²⁰/D −17.0° to −20.0° (c=1, MeOH)
Specification review for grade selection
Titration purity also ≥98.0%; supplier-sourced, verify with lot-specific COA
Racemization control
Class-level
Racemization-free coupling reported for N-Boc amino acids
Supports stereochemical integrity during SPPS
N-acyl amino acids showed racemization under identical conditions; class-level inference

Scale-Up of Disulfide-Free Therapeutic Peptides

Boc-L-Abu-OH is a highly effective choice for replacing Cysteine residues in biologically active peptides where disulfide bonding causes aggregation or manufacturing bottlenecks [1]. Its isosteric ethyl side chain maintains the native peptide fold's steric requirements while completely eliminating redox reactivity, streamlining SPPS and purification workflows.

Synthesis of Chiral Ligands for Asymmetric Catalysis

In organometallic chemistry, Boc-L-Abu-OH serves as a highly effective chiral ligand precursor [2]. Its specific steric profile outperforms Alanine in Pd-catalyzed cross-coupling reactions, making it ideal for the industrial production of planar chiral ferrocenes and other complex pharmaceutical intermediates requiring strict enantiomeric purity.

Fine-Tuning Lipophilicity in Drug Discovery

For medicinal chemists optimizing the ADME properties of peptide or peptidomimetic drug candidates, substituting standard aliphatic amino acids with Abu provides a precise intermediate lipophilicity [3]. This is critical for enhancing membrane permeability and metabolic stability without introducing the severe steric hindrance associated with Valine or Isoleucine.

Application Fit

Application
Selection Property
Validation Focus
PI3Kδ inhibitor synthesis research
Enantiomeric purity specification
Stereochemical control and coupling reproducibility review
Boc SPPS with non-proteinogenic residues
Boc deprotection compatibility
SPPS workflow fit; racemization-free coupling verification
Chiral purity verification in QC
Specific rotation and HPLC purity
Analytical benchmark consistency; grade differentiation (research vs. cGMP)
Enzymatic resolution reference standard
Reported enantiomeric excess
Biocatalytic method validation; [α]D and ee reference comparison

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.11575802 Da

Monoisotopic Mass

203.11575802 Da

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34306-42-8

Wikipedia

Boc-L-2-aminobutyric acid

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